[(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate
CAS No.:
Cat. No.: VC14499419
Molecular Formula: C22H36O3
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H36O3 |
|---|---|
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | [(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate |
| Standard InChI | InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8-,18-12-/t20-,21+,22+/m0/s1 |
| Standard InChI Key | HVBACKJYWZTKCA-FZMWDMPZSA-N |
| Isomeric SMILES | C/C/1=C/CC/C(=C\C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C |
| Canonical SMILES | CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C |
Introduction
Structural and Chemical Characterization
[(1R,2S,5Z,9Z,12S)-1,5,9-Trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate is a macrocyclic diterpenoid ester characterized by a 15-membered bicyclic framework. Its molecular formula is C₂₂H₃₆O₃, with a molecular weight of 348.5 g/mol . The structure features a bicyclo[10.2.1]pentadecane core with two transannular double bonds (5Z,9Z) and three methyl groups at positions 1, 5, and 9. The stereochemistry is defined by the 1R, 2S, 12S configurations, while the isopropyl group at position 12 contributes to its lipophilic properties .
Stereochemical Significance
The compound’s bioactivity is highly dependent on its stereochemistry. The 5Z and 9Z double bonds enforce a rigid conformation, facilitating interactions with biological targets such as TRPV3 ion channels and NF-κB signaling components . The acetyloxy group at position 2 enhances metabolic stability compared to its non-acetylated counterpart, incensole .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₂H₃₆O₃ |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | [(1R,2S,5Z,9Z,12S)-1,5,9-Trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate |
| CAS Registry Number | 34701-53-6 |
| Key Functional Groups | Acetate ester, bicyclo[10.2.1] system |
Natural Occurrence and Biosynthesis
This compound is a major constituent of Boswellia papyrifera resin, where it constitutes up to 32.87% of the methanol-extractable fraction . It is less abundant in other Boswellia species (e.g., B. sacra, B. serrata), underscoring its role as a chemotaxonomic marker . Biosynthetically, it derives from geranylgeranyl pyrophosphate (GGPP) via cyclization and oxidative modifications, followed by acetylation of the C-2 hydroxyl group .
Pharmacological Properties
Anti-Inflammatory and Neuroprotective Effects
The compound inhibits NF-κB activation by targeting IκB kinase (IKK) phosphorylation, reducing pro-inflammatory cytokines (TNF-α, IL-1β) in murine models of traumatic brain injury (TBI) . At 50 mg/kg, it attenuates hippocampal neurodegeneration and improves cognitive recovery post-TBI, as evidenced by reduced Fluoro-Jade-B staining and improved object recognition scores .
Table 2: Anti-Inflammatory Activity in Preclinical Models
| Model | Dose | Key Findings | Citation |
|---|---|---|---|
| Murine Closed Head Injury | 50 mg/kg | ↓ IL-1β mRNA by 60%, ↓ TNF-α by 45% | |
| LPS-Induced Neuroinflammation (Rats) | 5 mg/kg | ↓ Hippocampal IL-6 by 35%, ↑ BDNF by 2-fold |
Psychoactive and Anxiolytic Effects
Activation of TRPV3 channels (EC₅₀ = 16 µM) mediates its anxiolytic effects, observed in elevated plus maze tests where treated mice spent 70% more time in open arms . Chronic administration (5 mg/kg/day for 21 days) reduces serum corticosterone by 40%, correlating with downregulated hippocampal CRF expression .
Antioxidant Activity
In amyloid-β-induced neurotoxicity models, the compound reduces reactive oxygen species (ROS) by 50% and malondialdehyde (MDA) levels by 30%, preserving olfactory bulb neural stem cell viability .
Synthetic and Analytical Methods
Synthesis
Industrial synthesis involves esterification of the parent alcohol [(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol] with acetic anhydride under acid catalysis. Stereochemical purity (>98%) is achieved via chiral GC or HPLC .
Analytical Quantification
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HPLC: C18 column, acetonitrile/water (75:25), UV detection at 210 nm .
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NIR Spectroscopy: PLS regression models (R² = 0.98) enable non-destructive quantification in resin extracts .
Table 3: Solubility and Stability Data
| Solvent | Solubility (mg/mL) | Storage Conditions | Half-Life |
|---|---|---|---|
| Ethanol | 25 | -20°C, inert gas | >4 years |
| DMSO | 25 | -20°C, anhydrous | >4 years |
| PBS (pH 7.2) | 0.3 | 4°C | 24 hours |
Applications and Future Directions
Current research prioritizes its development as a neuroprotective adjuvant in TBI and depression therapy. Structural analogs with enhanced TRPV3 affinity (e.g., C-2 sulfonate esters) are under investigation .
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